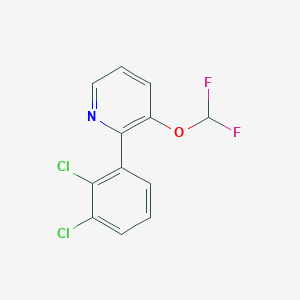![molecular formula C8H9BrN2 B14036783 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclopropane ring and a pyrrolo[1,2-b]pyrazole moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropane derivative in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and dienophiles for cycloaddition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce polycyclic compounds with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar substitution patterns.
6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]: Another spirocyclic compound with a bromine atom and cyclopropane ring.
Uniqueness
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is unique due to its combination of a spirocyclic structure and bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H9BrN2 |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
3-bromospiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-10-11-5-8(1-2-8)3-7(6)11/h4H,1-3,5H2 |
InChI-Schlüssel |
XRAPBAVMLPWALZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3=C(C=NN3C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)
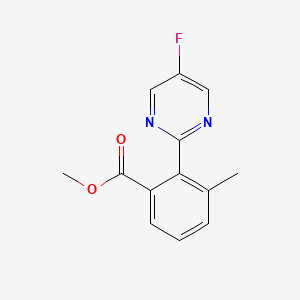



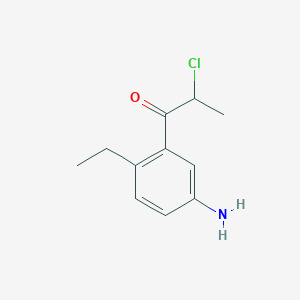
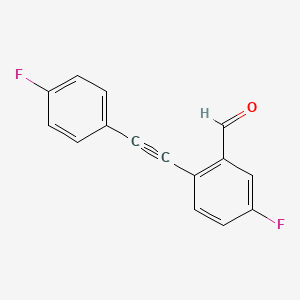
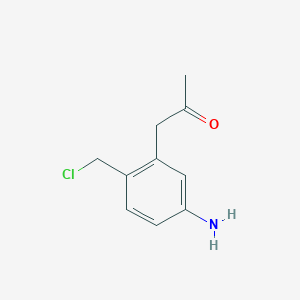

![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
